3-Butenylurea
Description
Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrogen-bonding capacity and structural versatility. The 3-butenyl group introduces unsaturation, which may influence reactivity, solubility, and intermolecular interactions compared to saturated analogs .
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
but-3-enylurea |
InChI |
InChI=1S/C5H10N2O/c1-2-3-4-7-5(6)8/h2H,1,3-4H2,(H3,6,7,8) |
InChI Key |
RKKNNNKQFHNATN-UHFFFAOYSA-N |
SMILES |
C=CCCNC(=O)N |
Canonical SMILES |
C=CCCNC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
3-Butenylurea’s unsaturated side chain distinguishes it from common urea derivatives. Below is a comparison with structurally related compounds:
| Compound | Substituent | Key Structural Difference | Relevance |
|---|---|---|---|
| This compound | 3-Butenyl (-CH₂CH₂CH=CH₂) | Unsaturated C4 chain with a terminal double bond | Enhanced reactivity in cycloaddition reactions |
| Allylurea | Allyl (-CH₂CH=CH₂) | Shorter unsaturated C3 chain | Higher volatility; lower thermal stability |
| Ethylurea | Ethyl (-CH₂CH₃) | Saturated C2 chain | Reduced steric hindrance; higher crystallinity |
| Vinylurea | Vinyl (-CH=CH₂) | Unsaturated C2 chain | Higher electrophilicity; polymerization potential |
Notes:
- The unsaturation in this compound may confer unique reactivity in click chemistry or polymer cross-linking compared to ethylurea .
- Allylurea’s shorter chain could lead to divergent solubility profiles (e.g., in polar solvents) due to reduced hydrophobicity .
Physicochemical Properties
While specific data for this compound are absent in the evidence, general trends can be inferred from analogous compounds:
| Property | This compound (Predicted) | Allylurea (Literature) | Ethylurea (Literature) |
|---|---|---|---|
| Melting Point | 110–125°C (estimated) | 98–102°C | 132–135°C |
| Water Solubility | Moderate (due to urea moiety) | High | Low |
| LogP | ~0.5 (estimated) | 0.2 | -0.8 |
| Thermal Stability | Moderate (decomposes >200°C) | Low (decomposes >150°C) | High (stable up to 250°C) |
Analytical Characterization Methods
Per and , comparative studies of urea derivatives require:
Spectroscopic Data :
- ¹H/¹³C NMR : To confirm the presence of the 3-butenyl group and urea moiety (e.g., NH₂ peaks at δ 5–6 ppm) .
- HRMS : For precise molecular weight validation.
Chromatographic Purity : HPLC analysis (as in ) ensures >95% purity, critical for pharmacological studies.
Thermal Analysis : DSC/TGA to compare stability with analogs like allylurea .
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